

# Strategic Sourcing & Technical Profile: 3-(2-Chlorophenyl)butanoic Acid

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butanoic acid

CAS No.: 24552-29-2

Cat. No.: B2816272

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## Executive Summary

In the landscape of medicinal chemistry, **3-(2-Chlorophenyl)butanoic acid** (CAS: 24552-29-2) serves as a pivotal chiral building block. While structurally related to the GABA-B agonist Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), this specific ortho-chloro des-amino analog is frequently utilized in the synthesis of indanones via intramolecular Friedel-Crafts acylation and as a lipophilic linker in fragment-based drug discovery (FBDD).

The commercial supply chain for this molecule is bifurcated between catalog vendors (providing milligram-to-gram quantities of variable purity) and Contract Research Organizations (CROs) capable of stereoselective scale-up. This guide provides a technical framework for selecting suppliers based on synthetic origin, impurity profiling, and chiral purity requirements.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before engaging suppliers, the procurement specification must be rigorously defined. The ortho-position of the chlorine atom introduces steric hindrance not present in para-isomers (like Baclofen precursors), affecting both metabolic stability and chemical reactivity.

## Table 1: Technical Specifications

Parameter	Specification	Notes
Chemical Name	3-(2-Chlorophenyl)butanoic acid	Often mislabeled as "beta-methyl-2-chlorohydrocinnamic acid"
CAS Number	24552-29-2 (Racemic)	Note:[1][2][3] Enantiopure CAS numbers vary by vendor.
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	MW: 198.65 g/mol
Chirality	One stereocenter at C3	Commercial samples are racemic unless specified "Enantiopure" (>98% ee).
Physical State	Viscous oil or low-melting solid	Tendency to supercool; often supplied as a gum.
pKa (Calc)	-4.7	Typical for -aryl carboxylic acids.
Solubility	DMSO, Methanol, DCM	Sparingly soluble in water; soluble in basic aqueous media.

## Synthetic Context & Impurity Profiling

Understanding how a supplier manufactures this compound is the key to predicting its impurity profile. "Black box" sourcing often leads to batch failures due to trace metal contamination or isomeric impurities that co-elute during HPLC.

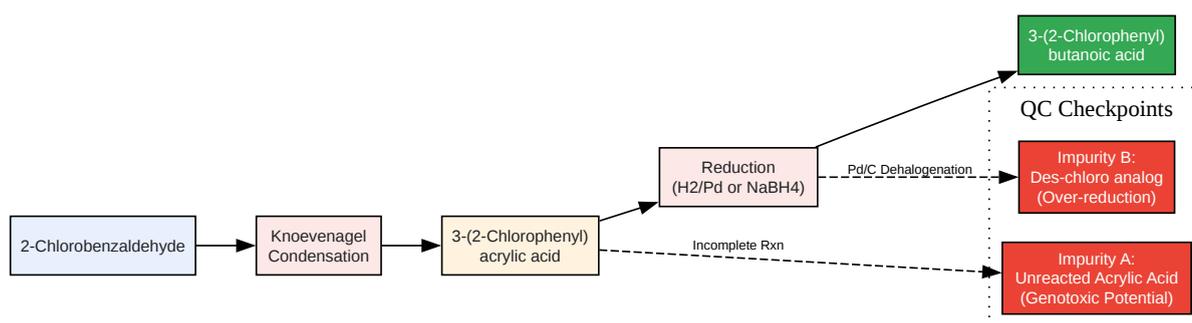
## Dominant Synthetic Routes

Most commercial suppliers utilize one of two pathways:

- Knoevenagel Condensation (Classical): 2-Chlorobenzaldehyde is condensed with malonic acid to form the cinnamic acid derivative, followed by reduction.
  - Risk: Incomplete reduction leads to alkene impurities (conjugated unsaturated acids) which are Michael acceptors and potential genotoxins.

- Friedel-Crafts Alkylation (Industrial): Reaction of 2-chlorobenzene with crotonic acid or crotonates.
  - Risk:Regioisomers. The ortho/para directing effect of chlorine can lead to mixtures of 3-(2-chlorophenyl) and 3-(4-chlorophenyl) isomers, which are difficult to separate.

## Visualization: Synthesis-Driven Impurity Map



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Figure 1: Synthetic pathway analysis revealing critical impurities. Note that catalytic hydrogenation (Step 2) carries a high risk of dehalogenation (removing the chlorine), creating a difficult-to-detect impurity.

## Commercial Supplier Landscape

The market is segmented by the scale and stereochemical requirements of your project.

### Tier 1: Global Catalog Distributors (High Trust, High Price)

Best for: Analytical standards, HTS hits, early discovery (<5g).

- Sigma-Aldrich (Merck): The primary reference. They list the racemic compound (CAS 24552-29-2). Their Certificate of Analysis (CoA) is the gold standard for validating generic suppliers.

- Thermo Scientific (Alfa Aesar): Reliable for basic building blocks.
- TCI Chemicals: Often holds stock in Japan/US hubs; good for rapid delivery of 1g-5g units.

## Tier 2: Building Block Specialists (Balance of Speed/Cost)

Best for: SAR expansion, library synthesis (5g - 100g).

- Enamine: The world's largest make-on-demand and stock library. They are excellent for analogs. If the specific ortho-isomer is out of stock, they can synthesize it rapidly using established protocols for phenylbutyric acids.
- Combi-Blocks: Based in San Diego. Known for competitive pricing on halogenated aromatics. They frequently stock the racemic acid.
- PharmaBlock: Specializes in unique scaffolds. If you require the enantiopure version ((R)- or (S)-), PharmaBlock is a preferred vendor due to their expertise in asymmetric synthesis and resolution.

## Tier 3: Custom Synthesis & Scale-Up (GMP/GLP)

Best for: Process development, Tox batches (>1kg).

- WuXi AppTec / StaTech: For multi-kilogram delivery. You must specify the maximum allowable limit for the des-chloro impurity (see Figure 1) in your request for quotation (RFQ).

## Technical Protocol: Supplier Qualification

Do not rely solely on the vendor's CoA. The following self-validating protocol ensures the material meets the rigor required for drug development.

### Protocol: Chiral Purity Validation (HPLC)

Since the biological activity of 3-phenylbutanoic acid derivatives often resides in a single enantiomer, distinguishing the racemate from the enantiopure form is critical.

Objective: Determine Enantiomeric Excess (ee) and Chemical Purity.

- Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
  - Rationale: These polysaccharide columns are industry standards for separating weak carboxylic acids.
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
  - Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid, sharpening the peak shape. Without TFA, the peak will tail significantly.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (absorption of the chlorobenzene moiety).
- Pass Criteria:
  - Racemic Purchase: 50:50 split ( $\pm 2\%$ ).
  - Chiral Purchase: >98% ee for the major isomer.

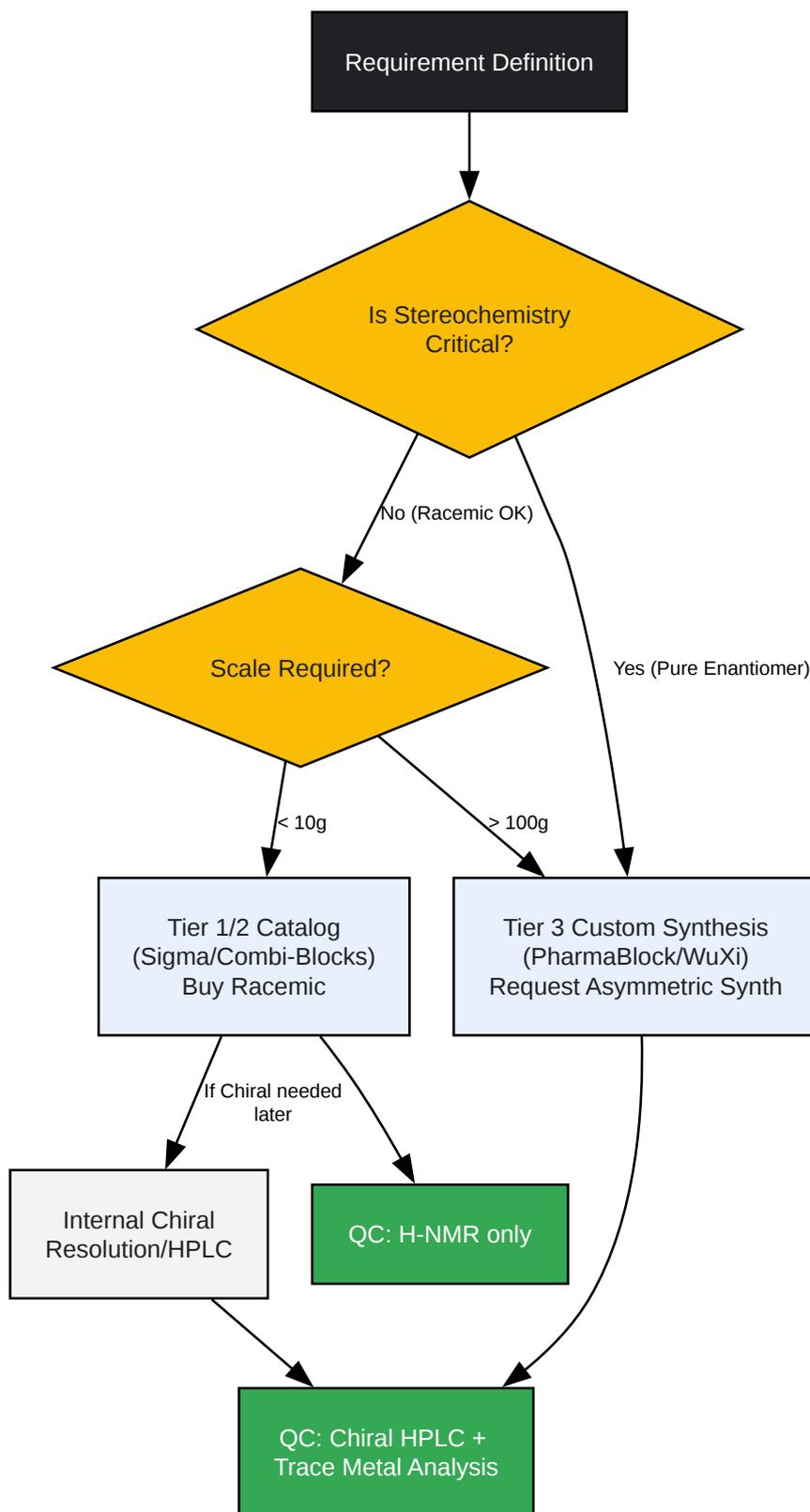
## Protocol: Impurity Identification (LC-MS)

Objective: Detect "Impurity B" (Des-chloro analog) shown in Figure 1.

- Method: Reverse Phase C18 (Agilent Zorbax Eclipse Plus).
- Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). 5% to 95% ACN over 10 min.
- Mass Spec: ESI Negative Mode (Carboxylic acids ionize better in negative mode:  $[M-H]^-$ ).
- Target Ions:
  - Product:  $m/z \sim 197$  ( $^{35}\text{Cl}$  isotope) and  $199$  ( $^{37}\text{Cl}$  isotope) in 3:1 ratio.
  - Impurity B (Des-chloro):  $m/z \sim 163$ . If this peak exists, reject the batch.

# Procurement Decision Logic

Use this workflow to determine the appropriate sourcing channel and validation burden.



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Figure 2: Decision matrix for sourcing **3-(2-chlorophenyl)butanoic acid** based on stereochemical needs and scale.

## References

- Sigma-Aldrich.**3-(2-Chlorophenyl)butanoic acid** Product Specification. Merck KGaA. [Link](#)(Note: Representative link to catalog search).
- MDPI.Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. *Molecules*, 2024.[2] [Link](#)
- National Institutes of Health (PMC).Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid. *Appl Environ Microbiol*, 2001. [Link](#)
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- Simson Pharma.4-Amino-**3-(2-chlorophenyl)butanoic Acid** (Baclofen Impurity Standards). [Link](#)(Relevant for impurity profiling context).

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